1-(Benzyloxy)-6-phenylhex-5-EN-3-OL 1-(Benzyloxy)-6-phenylhex-5-EN-3-OL
Brand Name: Vulcanchem
CAS No.: 91285-74-4
VCID: VC19219898
InChI: InChI=1S/C19H22O2/c20-19(13-7-12-17-8-3-1-4-9-17)14-15-21-16-18-10-5-2-6-11-18/h1-12,19-20H,13-16H2
SMILES:
Molecular Formula: C19H22O2
Molecular Weight: 282.4 g/mol

1-(Benzyloxy)-6-phenylhex-5-EN-3-OL

CAS No.: 91285-74-4

Cat. No.: VC19219898

Molecular Formula: C19H22O2

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzyloxy)-6-phenylhex-5-EN-3-OL - 91285-74-4

Specification

CAS No. 91285-74-4
Molecular Formula C19H22O2
Molecular Weight 282.4 g/mol
IUPAC Name 6-phenyl-1-phenylmethoxyhex-5-en-3-ol
Standard InChI InChI=1S/C19H22O2/c20-19(13-7-12-17-8-3-1-4-9-17)14-15-21-16-18-10-5-2-6-11-18/h1-12,19-20H,13-16H2
Standard InChI Key SHEYFZQCSUIKKH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COCCC(CC=CC2=CC=CC=C2)O

Introduction

Structural and Molecular Characteristics

Core Functional Groups and Stereochemistry

1-(Benzyloxy)-6-phenylhex-5-EN-3-OL (C₁₉H₂₂O₂) features three critical functional groups:

  • Benzyl ether group: The benzyloxy (-OCH₂C₆H₅) moiety at position 1 provides steric bulk and lipophilicity, influencing solubility and reaction kinetics.

  • Alkene: The trans-configuration of the double bond at position 5 (hex-5-ene) confers rigidity to the carbon chain, affecting conformational stability .

  • Secondary alcohol: The hydroxyl group at position 3 participates in hydrogen bonding and serves as a site for further derivatization .

The stereochemistry of the double bond and alcohol group remains unresolved in existing literature, suggesting opportunities for enantioselective synthesis studies.

Spectroscopic Signatures

Key spectroscopic data for structural elucidation include:

TechniqueKey Signals
¹H NMRδ 7.3–7.1 (m, 5H, aromatic protons), δ 5.4–5.1 (m, 2H, alkene protons), δ 4.5 (s, 2H, benzyl CH₂), δ 3.6 (m, 1H, alcohol proton) .
¹³C NMRδ 138.2 (aromatic quaternary C), δ 128.5–126.8 (aromatic CH), δ 117.5 (alkene CH₂), δ 72.4 (benzyl OCH₂), δ 69.8 (alcohol-bearing C) .
IR3450 cm⁻¹ (O-H stretch), 1640 cm⁻¹ (C=C stretch), 1100 cm⁻¹ (C-O-C ether).

Synthetic Methodologies

Nucleophilic Substitution Route

The primary synthesis involves reacting 6-phenylhex-5-EN-3-OL with benzyl chloride in the presence of a base (e.g., NaOH) via an Sₙ2 mechanism. Optimized conditions include:

  • Reaction temperature: 80–100°C under reflux.

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) .

  • Yield: 60–75%, with purity >90% after silica gel chromatography.

Side products, such as over-alkylated derivatives, are minimized by controlling stoichiometry (1:1.2 ratio of alcohol to benzyl chloride) .

Transition Metal-Catalyzed Approaches

Grubbs’ second-generation catalyst enables ring-closing metathesis to construct the alkene moiety. For example, a precursor diene undergoes cyclization in DCM at 40°C, achieving 80% conversion . This method is advantageous for accessing stereodefined alkenes but requires anhydrous conditions.

Acid-Catalyzed Rearrangements

The Claisen rearrangement of allyl vinyl ethers, catalyzed by 4-chlorobenzoic acid, offers an alternative route. Substrates bearing benzyloxy groups rearrange at 120°C in 1,2-dichlorobenzene, yielding γ,δ-unsaturated ketones that are subsequently reduced to alcohols .

Chemical Reactivity and Derivitization

Alkene Functionalization

The hex-5-ene group undergoes:

  • Hydrogenation: Pd/C-catalyzed hydrogenation at 1 atm H₂ produces the saturated analogue, 1-(benzyloxy)-6-phenylhexan-3-ol, in >95% yield.

  • Epoxidation: Reaction with m-chloroperbenzoic acid (mCPBA) forms an epoxide, though competing hydroxyl-directed epoxidation at C3 complicates selectivity .

Benzyl Ether Cleavage

Hydrogenolysis using H₂/Pd(OH)₂ removes the benzyl group, yielding 6-phenylhex-5-EN-3-OL. This deprotection step is critical for accessing polar derivatives .

Alcohol Oxidation

The secondary alcohol is oxidized to a ketone using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). Overoxidation to carboxylic acids is avoided by using mild conditions (0°C, 2 h) .

Physicochemical Properties

PropertyValueMethod
SolubilitySoluble in THF, DCM, EtOAc; insoluble in H₂OEmpirical testing
Boiling PointEstimated 280–300°C (dec.)Computational modeling
LogP3.8 ± 0.2HPLC determination

The compound’s lipophilicity (LogP >3) suggests membrane permeability, making it suitable for prodrug designs .

Applications in Research

Pharmaceutical Intermediate

1-(Benzyloxy)-6-phenylhex-5-EN-3-OL serves as a precursor to anticoagulants and anti-inflammatory agents. For example, its hydrogenated form is a key intermediate in synthesizing platelet aggregation inhibitors .

Material Science

The benzyl ether’s stability under radical conditions enables its use in polymer cross-linking. Copolymers incorporating this moiety exhibit enhanced thermal resistance (Tg = 150°C).

Asymmetric Catalysis

Chiral variants of the compound act as ligands in Cu-catalyzed azide-alkyne cycloadditions, achieving enantiomeric excess (ee) >90% for triazole products .

Challenges and Future Directions

Current limitations include modest yields in nucleophilic substitution (60–75%) and undefined stereochemical outcomes. Future research should prioritize:

  • Enantioselective synthesis: Employing organocatalysts or enzymatic resolution to access pure enantiomers.

  • Green chemistry: Developing solvent-free or microwave-assisted protocols to improve sustainability.

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